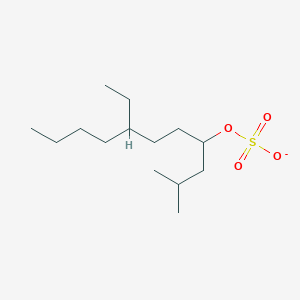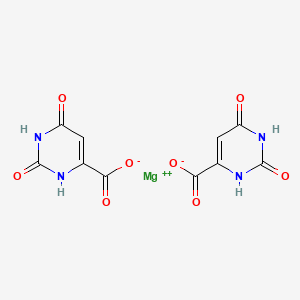
Orotato de magnesio
Descripción general
Descripción
El orotato de magnesio es un compuesto formado por la combinación de magnesio y ácido orótico. Es conocido por su absorción superior y biodisponibilidad en comparación con otros suplementos de magnesio. El this compound se utiliza a menudo para tratar deficiencias de magnesio y es reconocido por sus beneficios potenciales en la salud cardiovascular, la reparación celular y el bienestar general .
Aplicaciones Científicas De Investigación
El orotato de magnesio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran magnesio.
Biología: El this compound se estudia por su papel en los procesos celulares y su impacto en la salud celular.
Mecanismo De Acción
El orotato de magnesio ejerce sus efectos actuando como un transportador de magnesio a las células. El ácido orótico facilita la entrada de magnesio a las células, mejorando su biodisponibilidad. Además, el ácido orótico exhibe propiedades antioxidantes al promover la síntesis de enzimas que actúan como eliminadores de radicales libres. Esta acción dual ayuda a mejorar la función celular y la salud general .
Compuestos Similares:
Óxido de magnesio: Se utiliza comúnmente pero tiene una biodisponibilidad más baja y puede causar efectos secundarios gastrointestinales.
Citrato de magnesio: Conocido por su buena absorción, pero puede causar efectos laxantes.
Glicinato de magnesio: Bien tolerado y tiene alta biodisponibilidad, pero carece de los beneficios adicionales del ácido orótico.
Singularidad del this compound: El this compound se destaca por su absorción superior y biodisponibilidad, así como por los beneficios adicionales proporcionados por el ácido orótico. Esta combinación lo hace particularmente efectivo para la salud cardiovascular y la reparación celular .
Análisis Bioquímico
Biochemical Properties
Magnesium orotate plays a crucial role in biochemical reactions by acting as a cofactor for various enzymes. It interacts with enzymes such as ATPases, which are essential for energy production and cellular metabolism. Magnesium orotate also interacts with proteins involved in DNA and RNA synthesis, as well as those involved in cellular signaling pathways. The orotic acid component of magnesium orotate helps transport magnesium into cells, enhancing its bioavailability and effectiveness .
Cellular Effects
Magnesium orotate influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium orotate can modulate the activity of kinases and phosphatases, which are critical for cell signaling. It also affects the expression of genes involved in stress response, inflammation, and apoptosis. Additionally, magnesium orotate supports cellular metabolism by participating in the synthesis of ATP and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of magnesium orotate involves its interaction with biomolecules at the cellular level. Magnesium orotate binds to enzymes and proteins, influencing their activity and function. It can act as an enzyme cofactor, enhancing or inhibiting enzyme activity. Magnesium orotate also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as energy production, stress response, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium orotate can change over time. Studies have shown that magnesium orotate is relatively stable and does not degrade quickly. Long-term exposure to magnesium orotate can lead to sustained improvements in cellular function, including enhanced energy production and reduced oxidative stress. The effects may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of magnesium orotate vary with different dosages in animal models. At low to moderate doses, magnesium orotate has been shown to improve cellular function and overall health. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is important to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects .
Metabolic Pathways
Magnesium orotate is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis. It interacts with enzymes such as ATPases and kinases, which are essential for cellular metabolism. Magnesium orotate also affects the levels of metabolites involved in these pathways, influencing metabolic flux and overall cellular function .
Transport and Distribution
Magnesium orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. The orotic acid component facilitates the transport of magnesium into cells, enhancing its intracellular concentration. Once inside the cell, magnesium orotate can accumulate in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of magnesium orotate is critical for its activity and function. Magnesium orotate is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of magnesium orotate in these compartments allows it to participate in essential cellular processes such as energy production, gene expression, and stress response .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El orotato de magnesio se puede sintetizar haciendo reaccionar hidróxido de magnesio o carbonato de magnesio con ácido orótico. La reacción suele tener lugar en un medio acuoso, y el producto se aísla posteriormente mediante filtración y secado.
Métodos de Producción Industrial: En entornos industriales, el this compound se produce combinando sales de magnesio con ácido orótico en condiciones controladas. El proceso implica un control preciso de la temperatura y el pH para garantizar la pureza y la estabilidad del producto final .
Tipos de Reacciones:
Oxidación: El this compound es relativamente estable y no se oxida significativamente en condiciones normales.
Reducción: No hay reacciones de reducción notables que involucren this compound.
Sustitución: El this compound puede participar en reacciones de sustitución donde el ion magnesio es reemplazado por otros cationes.
Reactivos y Condiciones Comunes:
Hidrólisis: El this compound es estable contra la hidrólisis tanto en condiciones ácidas como básicas.
Tratamiento Térmico: Permanece estable en condiciones térmicas moderadas pero puede descomponerse a temperaturas muy altas.
Principales Productos Formados: El principal producto formado a partir de las reacciones que involucran this compound es el ácido orótico, especialmente en reacciones de sustitución donde el magnesio es reemplazado por otro catión .
Comparación Con Compuestos Similares
Magnesium Oxide: Commonly used but has lower bioavailability and can cause gastrointestinal side effects.
Magnesium Citrate: Known for its good absorption but may cause laxative effects.
Magnesium Glycinate: Well-tolerated and has high bioavailability but lacks the additional benefits of orotic acid.
Uniqueness of Magnesium Orotate: Magnesium orotate stands out due to its superior absorption and bioavailability, as well as the additional benefits provided by orotic acid. This combination makes it particularly effective for cardiovascular health and cellular repair .
Propiedades
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34717-03-8 | |
| Record name | Magnesium orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


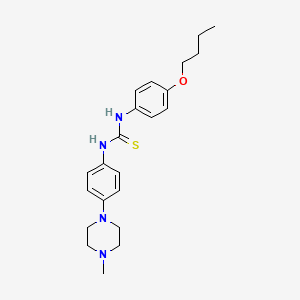

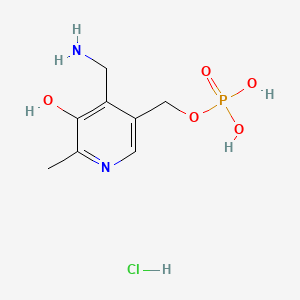


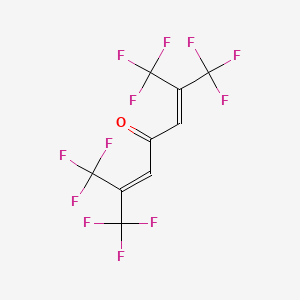
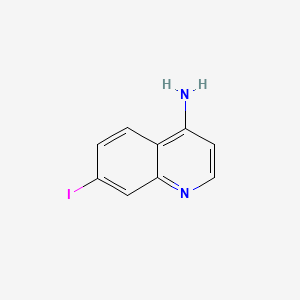

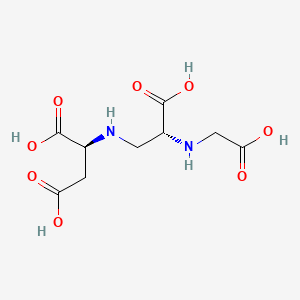
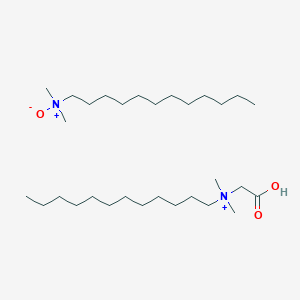

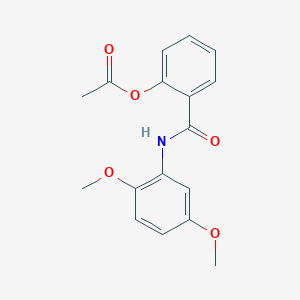
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
